molecular formula C9H9Cl2NO3 B8290368 1-(2,4-Dichlorophenyl)-2-nitro-propan-1-ol

1-(2,4-Dichlorophenyl)-2-nitro-propan-1-ol

Cat. No. B8290368
M. Wt: 250.08 g/mol
InChI Key: OURYEWPSEHLAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258169B2

Procedure details

To a stirred solution of nitroethane (8.3 g, 0.11 mol) in acetonitrile (150 ml) was added anhydrous potassium phosphate (1.0 g, 4.6 mmol) followed by 2,4-dichloro-benzaldehyde (17.5 g, 0.10 mol). The reaction mixture was stirred for 4 hours. Water (300 ml) was added and the reaction mixture was extracted with diethyl ether (200 ml). The organic extract was washed with water and dried over anhydrous Na2SO4, the solvent was removed and the resulting residue was purified by flash chromatography over silicagel (eluent:cyclohexane/ethylacetate 9:1). 20.7 g (82.5% of theory) of a threo/erythro-mixture of 1-(2,4-dichlorophenyl)-2-nitro-propan-1-ol was obtained. Crystallisation from cyclohexane yielded pure erythro 1-(2,4-dichlorophenyl)-2-nitro-propan-1-ol.
Name
nitroethane
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH3:5])([O-:3])=[O:2].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl:14][C:15]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:16]=1[CH:17]=[O:18].O>C(#N)C>[Cl:14][C:15]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:16]=1[CH:17]([OH:18])[CH:4]([N+:1]([O-:3])=[O:2])[CH3:5] |f:1.2.3.4|

Inputs

Step One
Name
nitroethane
Quantity
8.3 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
potassium phosphate
Quantity
1 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash chromatography over silicagel (eluent:cyclohexane/ethylacetate 9:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C(C)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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